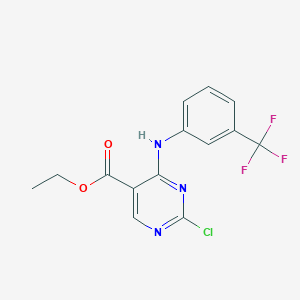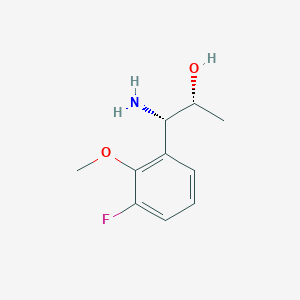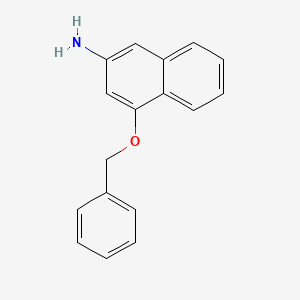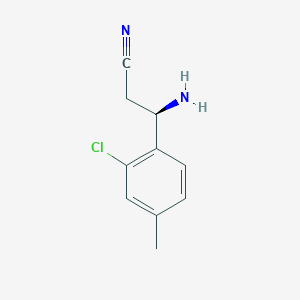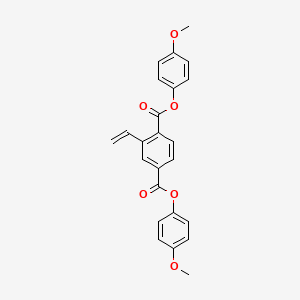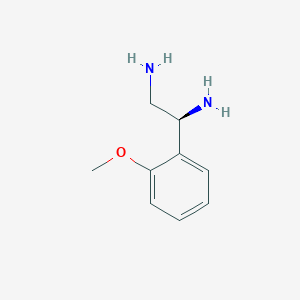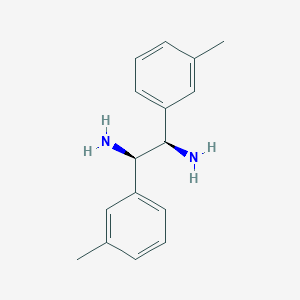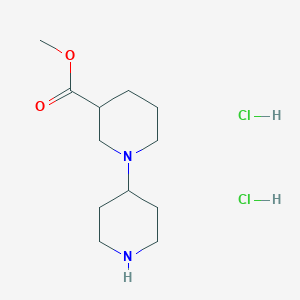
Methyl 1,4'-bipiperidine-3-carboxylate 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,4’-bipiperidine-3-carboxylate 2hcl is a chemical compound with the molecular formula C12H22N2O2. It is a derivative of bipiperidine, a bicyclic structure consisting of two piperidine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4’-bipiperidine-3-carboxylate 2hcl typically involves the reaction of piperidine derivatives under specific conditions. One common method includes the esterification of 1,4’-bipiperidine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of Methyl 1,4’-bipiperidine-3-carboxylate 2hcl may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,4’-bipiperidine-3-carboxylate 2hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted bipiperidine derivatives
Applications De Recherche Scientifique
Methyl 1,4’-bipiperidine-3-carboxylate 2hcl has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers use it to study the interactions of piperidine derivatives with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1,4’-bipiperidine-3-carboxylate 2hcl involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1’-methyl-1,4’-bipiperidine-3-carboxylic acid dihydrochloride
- Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl
Uniqueness
Propriétés
Formule moléculaire |
C12H24Cl2N2O2 |
|---|---|
Poids moléculaire |
299.23 g/mol |
Nom IUPAC |
methyl 1-piperidin-4-ylpiperidine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-16-12(15)10-3-2-8-14(9-10)11-4-6-13-7-5-11;;/h10-11,13H,2-9H2,1H3;2*1H |
Clé InChI |
RWHMTCOEUCPNRO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCN(C1)C2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


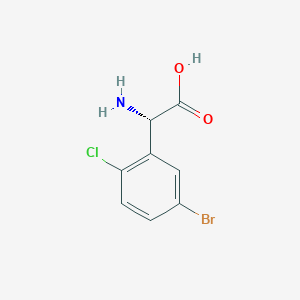

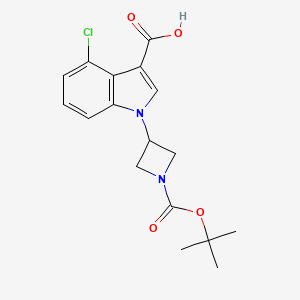
![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)

![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
